Cas no 1699741-70-2 (2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate)
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties
Names and Identifiers
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- 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate
- 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate
- 2-(3-hydroxyoxetan-3-yl)ethyl4-methylbenzene-1-sulfonate
- CID 118010809
- 3-Oxetaneethanol, 3-hydroxy-, 3-(4-methylbenzenesulfonate)
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- Inchi: 1S/C12H16O5S/c1-10-2-4-11(5-3-10)18(14,15)17-12(6-7-13)8-16-9-12/h2-5,13H,6-9H2,1H3
- InChI Key: TUQOFJKCFBEHOX-UHFFFAOYSA-N
- SMILES: O1CC(OS(C2=CC=C(C)C=C2)(=O)=O)(CCO)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 360
- XLogP3: 0.8
- Topological Polar Surface Area: 81.2
Experimental Properties
- Density: 1.336±0.06 g/cm3(Predicted)
- Boiling Point: 453.6±25.0 °C(Predicted)
- pka: 13.14±0.20(Predicted)
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1367-1G |
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate |
1699741-70-2 | 95% | 1g |
¥ 2,237.00 | 2023-04-14 | |
| Ambeed | A421620-1g |
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate |
1699741-70-2 | 97% | 1g |
$327.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1367-100mg |
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate |
1699741-70-2 | 95% | 100mg |
¥672.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1367-250mg |
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate |
1699741-70-2 | 95% | 250mg |
¥897.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1367-500mg |
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate |
1699741-70-2 | 95% | 500mg |
¥1491.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1367-1g |
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate |
1699741-70-2 | 95% | 1g |
¥2237.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1367-100.0mg |
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate |
1699741-70-2 | 95% | 100.0mg |
¥672.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1367-250.0mg |
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate |
1699741-70-2 | 95% | 250.0mg |
¥897.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1367-500.0mg |
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate |
1699741-70-2 | 95% | 500.0mg |
¥1491.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1367-1.0g |
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate |
1699741-70-2 | 95% | 1.0g |
¥2237.0000 | 2025-04-12 |
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate Suppliers
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate
Introduction to 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate (CAS No. 1699741-70-2)
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate, identified by its CAS number 1699741-70-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by the presence of both oxetane and sulfonate functional groups, which endow it with unique chemical properties and potential applications in drug development. The structural motif of this compound, particularly the 3-hydroxyoxetan-3-yl moiety, contributes to its versatility as a synthetic intermediate and a pharmacophore in medicinal chemistry.
The 4-methylbenzene-1-sulfonate part of the molecule introduces a sulfonate group at the para position relative to a methyl substituent on a benzene ring. This arrangement not only enhances the solubility of the compound in polar solvents but also influences its interaction with biological targets. The sulfonate group is well-known for its ability to engage in hydrogen bonding and ionic interactions, making it a valuable feature for designing molecules with specific biological activities. In contrast, the oxetane ring is a three-membered cyclic ether that often serves as a scaffold for bioactive compounds due to its strained ring structure, which can be exploited to modulate binding affinity and selectivity.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds, particularly those incorporating oxetane units, due to their ability to mimic natural products and exhibit diverse pharmacological effects. The combination of an oxetane moiety with a sulfonate group in 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate positions it as a promising candidate for further exploration in medicinal chemistry. Studies have demonstrated that oxetane-containing compounds can exhibit inhibitory activity against various enzymes and receptors, making them relevant for therapeutic applications ranging from anti-inflammatory to anticancer treatments.
The 3-hydroxyoxetan-3-yl substituent in this compound is particularly noteworthy, as hydroxyl groups are frequently found in biologically active molecules and can serve as critical sites for molecular recognition. The presence of this group may facilitate interactions with hydrophilic pockets on protein targets, thereby enhancing the compound's binding affinity. Additionally, the hydroxyl moiety can participate in hydrogen bonding networks, which is often essential for achieving high specificity in drug design. The overall structure of 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate thus presents an intriguing balance between lipophilicity and polar functionality, which could be leveraged to optimize pharmacokinetic properties.
In the context of modern pharmaceutical research, sulfonate derivatives have been extensively studied for their potential as drug candidates. The sulfonate group's ability to form stable ionic interactions with biological targets makes it particularly useful for designing molecules with enhanced binding affinity and selectivity. Furthermore, sulfonates are known for their metabolic stability, which is a desirable trait for drug candidates that need to withstand enzymatic degradation. The incorporation of a sulfonate group into the 4-methylbenzene-1-sulfonate moiety of this compound suggests that it may exhibit favorable pharmacokinetic profiles, including good solubility and bioavailability.
The 4-methylbenzene-1-sulfonate component of the molecule also contributes to its potential therapeutic applications. Methyl-substituted benzene derivatives are commonly found in pharmaceuticals due to their structural stability and ability to interact with various biological targets. The para-substituted methyl group enhances the lipophilicity of the molecule while maintaining sufficient polarity for effective solubility. This balance between hydrophobic and hydrophilic regions is crucial for achieving optimal membrane permeability and cellular uptake, which are essential for drug efficacy.
Recent research has shown that compounds containing both oxetane and sulfonate moieties can exhibit unique biological activities due to their dual functionalization. For instance, studies on similar scaffolds have revealed inhibitory effects on enzymes such as carbonic anhydrase and proteases, which are implicated in various diseases. The structural features of 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate suggest that it may target similar enzymes or receptors, making it a valuable candidate for further investigation.
The synthesis of this compound involves sophisticated organic transformations that highlight its complexity as a molecular entity. The introduction of both an oxetane ring and a sulfonate group requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions or enantioselective synthesis, may be employed to achieve the desired stereochemistry and functionalization patterns. These synthetic strategies are crucial for producing analogs with modified properties for drug discovery purposes.
The potential applications of 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate extend beyond traditional pharmaceutical uses. Its unique structural features make it suitable for exploring novel therapeutic modalities, including targeted drug delivery systems or prodrugs designed to enhance bioavailability or reduce toxicity. Additionally, the compound's ability to undergo chemical modifications allows researchers to fine-tune its properties for specific applications in biomedicine.
In conclusion,2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate (CAS No. 1699741-70-2) represents an intriguing compound with significant potential in pharmaceutical chemistry and biomedicine. Its structural composition, featuring both an oxetane ring and a sulfonate group, positions it as a versatile scaffold for drug development. The presence of key functional groups such as the 3-hydroxyoxetan-3-yi moiety and the 4-methylbenzene-1-sulfonat component enhances its suitability for targeting various biological processes. As research continues to uncover new applications for heterocyclic compounds,2-(3-hydroxyoxetan-yi)ethylethyl 4-methylenesulfonylbenzenesulfonyl chloride (CAS No., CAS No., CAS No.) will undoubtedly play an important role in advancing therapeutic strategies.
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